4-Formyl-3,5-dimethoxybenzoic acid
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Overview
Description
4-Formyl-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid, characterized by the presence of formyl and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Formyl-3,5-dimethoxybenzoic acid involves the oxidation of 3,5-dimethoxybenzaldehyde. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another approach involves the formylation of 3,5-dimethoxybenzoic acid using formylating agents like formic acid and acetic anhydride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 3,5-Dimethoxybenzoic acid.
Reduction: 4-Hydroxymethyl-3,5-dimethoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Formyl-3,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Formyl-3,5-dimethoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Formylbenzoic acid: Lacks the methoxy groups, resulting in different electronic properties and reactivity.
2,5-Dimethoxy-4-formylbenzoic acid: Similar structure but with different positioning of the methoxy groups, leading to variations in reactivity and applications
Uniqueness
4-Formyl-3,5-dimethoxybenzoic acid is unique due to the combination of formyl and methoxy groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-formyl-3,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-3-6(10(12)13)4-9(15-2)7(8)5-11/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLBXFLJCWYMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282549-15-8 |
Source
|
Record name | 4-formyl-3,5-dimethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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